(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol is a chiral alcohol compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For example, the reduction of (2,4-difluorophenyl)-2-methylpropan-1-one using a chiral catalyst can yield the (2R)-alcohol with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of advanced chiral catalysts and controlled reaction conditions are crucial to achieving the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of (2,4-difluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of various alcohol derivatives depending on the specific conditions and reagents used.
Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability within biological systems .
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one: Another chiral compound with similar structural features but different functional groups.
(2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol: Shares the difluorophenyl group but has a different hydroxyl placement.
Properties
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7,13H,4,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZVTHNSJIFHPI-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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